molecular formula C11H12I3NO2 B14718945 2-(3-Amino-2,4,6-triiodophenyl)valeric acid CAS No. 23217-86-9

2-(3-Amino-2,4,6-triiodophenyl)valeric acid

Cat. No.: B14718945
CAS No.: 23217-86-9
M. Wt: 570.93 g/mol
InChI Key: QTPSBMKJBKPOTM-UHFFFAOYSA-N
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Description

2-(3-Amino-2,4,6-triiodophenyl)valeric acid is a chemical compound known for its unique structure, which includes three iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)valeric acid typically involves the iodination of a phenyl ring followed by the introduction of an amino group and a valeric acid side chain. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms onto the phenyl ring. The amino group can be introduced through a nitration-reduction sequence, and the valeric acid side chain can be attached via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2,4,6-triiodophenyl)valeric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of iodine atoms can produce a variety of functionalized phenyl derivatives .

Scientific Research Applications

2-(3-Amino-2,4,6-triiodophenyl)valeric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)valeric acid in diagnostic imaging involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The compound may also interact with specific biological targets, although the exact molecular pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2,4,6-triiodophenyl)valeric acid is unique due to its specific combination of an amino group, three iodine atoms, and a valeric acid side chain.

Properties

CAS No.

23217-86-9

Molecular Formula

C11H12I3NO2

Molecular Weight

570.93 g/mol

IUPAC Name

2-(3-amino-2,4,6-triiodophenyl)pentanoic acid

InChI

InChI=1S/C11H12I3NO2/c1-2-3-5(11(16)17)8-6(12)4-7(13)10(15)9(8)14/h4-5H,2-3,15H2,1H3,(H,16,17)

InChI Key

QTPSBMKJBKPOTM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O

Origin of Product

United States

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